索瓦普利韦
描述
它正在由艾奇利昂制药公司开发,并作为一种 NS3/4A 蛋白酶抑制剂 。该化合物已在临床试验中显示出前景,并于 2012 年获得了美国食品药品监督管理局的快速通道资格 。
科学研究应用
索瓦普利韦具有多种科学研究应用,包括:
化学: 索瓦普利韦用作蛋白酶抑制剂及其作用机制研究中的模型化合物。
生物学: 在生物学研究中,索瓦普利韦用于研究丙型肝炎病毒的复制机制以及 NS3/4A 蛋白酶在病毒复制中的作用。
医学: 正在研究索瓦普利韦用于治疗慢性丙型肝炎感染,特别是在丙型肝炎病毒基因型 1 的患者中。
作用机制
索瓦普利韦通过抑制 NS3/4A 蛋白酶发挥作用,NS3/4A 蛋白酶是丙型肝炎病毒复制所必需的酶。通过与蛋白酶的活性位点结合,索瓦普利韦阻止了病毒多蛋白的裂解,从而抑制了病毒复制。这种机制靶向丙型肝炎病毒生命周期中涉及的分子途径,使索瓦普利韦成为一种有效的抗病毒药物 。
生化分析
Biochemical Properties
Sovaprevir plays a crucial role in inhibiting the NS3/4A protease, an enzyme necessary for the cleavage of the HCV polyprotein into functional viral proteins. By binding to the active site of the NS3/4A protease, Sovaprevir prevents the proteolytic processing of the viral polyprotein, thereby inhibiting viral replication . The compound interacts with the serine protease domain of the NS3 protein and the NS4A cofactor, forming a stable complex that blocks the enzyme’s activity .
Cellular Effects
Sovaprevir exerts significant effects on hepatocytes, the primary target cells of HCV. By inhibiting the NS3/4A protease, Sovaprevir disrupts the viral life cycle, leading to a reduction in viral load within infected cells . This inhibition also affects cellular processes such as gene expression and cell signaling pathways, as the viral protease is involved in modulating host cell functions to favor viral replication . Consequently, Sovaprevir can restore normal cellular metabolism and immune responses in infected hepatocytes .
Molecular Mechanism
At the molecular level, Sovaprevir binds to the active site of the NS3/4A protease, forming a covalent bond with the serine residue in the enzyme’s catalytic triad . This binding inhibits the protease’s activity, preventing the cleavage of the HCV polyprotein into functional viral proteins . Additionally, Sovaprevir’s interaction with the NS4A cofactor enhances its inhibitory effect by stabilizing the protease-inhibitor complex . This dual mechanism of action ensures a robust inhibition of viral replication.
Temporal Effects in Laboratory Settings
In laboratory settings, Sovaprevir has demonstrated stability over extended periods, maintaining its inhibitory activity against the NS3/4A protease . Studies have shown that Sovaprevir remains effective in inhibiting viral replication over time, with minimal degradation observed in vitro . Long-term exposure to Sovaprevir in cell culture models has resulted in sustained reductions in viral load and restoration of normal cellular functions .
Dosage Effects in Animal Models
In animal models, the effects of Sovaprevir vary with different dosages. At therapeutic doses, Sovaprevir effectively reduces viral load and improves liver function without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Sovaprevir is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes, particularly CYP3A4 . The metabolites of Sovaprevir are then excreted via the biliary route . The drug’s metabolism can influence its pharmacokinetics and efficacy, as variations in enzyme activity may affect the concentration of active drug in the bloodstream .
Transport and Distribution
Within cells, Sovaprevir is transported and distributed to the endoplasmic reticulum, where the NS3/4A protease is localized . The drug’s distribution is facilitated by its interaction with cellular transporters and binding proteins that direct it to the site of action . This targeted distribution ensures that Sovaprevir effectively inhibits the viral protease within infected cells.
Subcellular Localization
Sovaprevir predominantly localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on the NS3/4A protease . The compound’s subcellular localization is mediated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartment . This precise localization is crucial for the drug’s efficacy in inhibiting viral replication.
准备方法
索瓦普利韦的合成涉及多个步骤,包括中间体的形成和最终产品的制备。合成路线通常包括以下步骤:
环丙基磺酰基氨基甲酰中间体的形成: 该步骤涉及环丙基胺与磺酰氯在受控条件下的反应。
乙烯基环丙基中间体: 然后,将环丙基磺酰基氨基甲酰中间体与乙烯基环丙烷反应,形成乙烯基环丙基中间体。
与喹啉衍生物的偶联: 乙烯基环丙基中间体与喹啉衍生物偶联,形成最终产品索瓦普利韦。
索瓦普利韦的工业生产方法包括优化这些合成路线,以确保高产率和纯度。该工艺包括严格的质量控制措施,以满足监管标准 。
化学反应分析
索瓦普利韦会发生各种化学反应,包括:
氧化: 索瓦普利韦可以发生氧化反应,通常使用氧化剂,例如过氧化氢或高锰酸钾。
还原: 索瓦普利韦的还原反应可以使用还原剂,例如硼氢化钠或氢化铝锂来进行。
这些反应中常用的试剂和条件包括有机溶剂、催化剂以及受控的温度和压力设置。从这些反应中形成的主要产物取决于所使用的特定试剂和条件 。
相似化合物的比较
索瓦普利韦属于一类称为 NS3/4A 蛋白酶抑制剂的药物。该类中的类似化合物包括:
- 特拉普利韦
- 波西普利韦
- 西美普利韦
- 帕里塔普利韦
- 格拉佐普利韦
与这些化合物相比,索瓦普利韦在与 NS3/4A 蛋白酶的结合亲和力和特异性方面表现出独特的特性。其快速通道资格和有希望的临床试验结果突出了其作为领先抗病毒药物的潜力 。
属性
IUPAC Name |
(2S,4R)-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-1-[(2S)-3,3-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)butanoyl]-4-(7-methoxy-2-phenylquinolin-4-yl)oxypyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFMTUBUVQZIRE-WINRQGAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CC(=O)N1CCCCC1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142994 | |
Record name | Sovaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001667-23-7 | |
Record name | Sovaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001667-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sovaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001667237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sovaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12069 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sovaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOVAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND9V3MN6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。